molecular formula C19H13Cl3N2O2S B2811613 [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate CAS No. 339278-51-2

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate

Cat. No. B2811613
CAS RN: 339278-51-2
M. Wt: 439.74
InChI Key: SBHHXAGXMFKCPL-UHFFFAOYSA-N
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Description

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate, also known as 2-4CPSP-3-N-3,5-DCP-carbamate, is a widely used chemical compound in a variety of scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, which makes it a useful tool for researchers in many different fields.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds with carbamate groups have been synthesized for various applications, including medicinal chemistry and materials science. For example, the synthesis of 2,5-diaryl-1,3-oxazoles containing a carbamate group demonstrates the utility of carbamate-containing heterocycles in creating novel chemical entities with potential biological activity (Velikorodov et al., 2017).

Supramolecular Assembly

Compounds containing sulfanyl groups and carbamate functionalities have been explored for their ability to form supramolecular assemblies. These structures are of interest for the development of new materials with specific properties, such as porosity, conductivity, or the ability to act as hosts for smaller molecules. An example of this application is seen in the design and synthesis of complexes with Group 12 elements, which involved structural assessment and hydrogen-bonded supramolecular assembly analysis (Castiñeiras et al., 2019).

Antimicrobial Activity

Carbamate derivatives have been studied for their antimicrobial properties. Novel sulfonamide hybrids, for instance, incorporating carbamate/acyl-thiourea scaffolds, exhibited significant antimicrobial activities, highlighting the therapeutic potential of carbamate derivatives in addressing resistant microbial strains (Hussein, 2018).

Medicinal Chemistry and Drug Design

Compounds featuring carbamate groups are prevalent in medicinal chemistry, where they are often explored for their potential as pharmaceuticals. The chemical versatility of carbamates, combined with other functional groups, allows for the creation of molecules with targeted biological activities. For example, the discovery of compounds as anti-Helicobacter pylori agents shows the role of carbamate derivatives in developing new therapeutics for bacterial infections (Carcanague et al., 2002).

Catalysis and Chemical Transformations

Carbamate groups can also play a crucial role in catalysis and chemical transformations. The structural features of carbamate-containing compounds can influence the reactivity and selectivity of catalytic processes, enabling the development of more efficient and selective synthetic pathways. This application is illustrated in the synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety, which displayed promising anticancer activity, showcasing the utility of carbamate derivatives in the synthesis of bioactive compounds (Gomha et al., 2014).

properties

IUPAC Name

[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl3N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHHXAGXMFKCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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